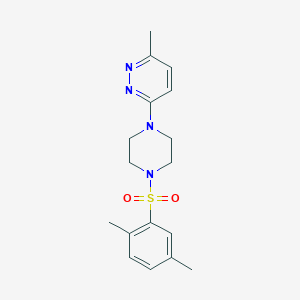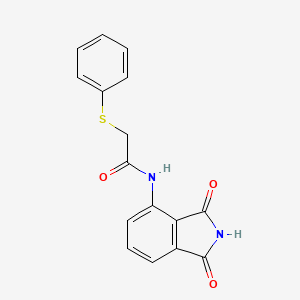
N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives, has been reported . The process involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This reaction involves simple work-up with high yields .Chemical Reactions Analysis
Specific chemical reactions involving “N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide” are not mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide” are not directly available in the sources I found .科学的研究の応用
Antimicrobial Activity
N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide derivatives have been explored for their antimicrobial potential. For instance, the synthesis of 4-aminophenylacetic acid derivatives, including compounds structurally related to N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide, revealed promising antimicrobial activities. These compounds were characterized by their analytical and spectral data, showing efficacy against various microbial strains (Bedair et al., 2006).
Anticonvulsant Evaluation
The anticonvulsant properties of indoline derivatives of N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide have been assessed, revealing significant activity in models of epilepsy. These studies aimed to understand the compound's efficacy and safety as potential antiepileptic drugs, exploring their synthesis, characterization, and pharmacological evaluation (Nath et al., 2021).
Antioxidant and Anti-inflammatory Agents
Research has also focused on the synthesis of novel derivatives for evaluation as anti-inflammatory agents. A series of new compounds were synthesized, highlighting the structural modifications that enhance the biological activity of N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide. These modifications aim to improve therapeutic outcomes in conditions associated with inflammation and oxidative stress (Nikalje et al., 2015).
Urease Inhibition
Derivatives of N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide have been investigated as novel urease inhibitors, showing potential for the treatment of diseases caused by urease-producing pathogens. These compounds were evaluated for their inhibitory potency, highlighting their potential as therapeutic agents against Helicobacter pylori infections, which are often related to peptic ulcers and gastritis (Liu et al., 2021).
Metabolic and Pharmacological Evaluations
Further studies have focused on the computational and pharmacological evaluation of N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These comprehensive evaluations aim to elucidate the pharmacokinetic properties and therapeutic potential of these compounds, offering insights into their mechanisms of action and potential clinical applications (Faheem, 2018).
作用機序
The mechanism of action of “N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide” is not directly available in the sources I found.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-13(9-22-10-5-2-1-3-6-10)17-12-8-4-7-11-14(12)16(21)18-15(11)20/h1-8H,9H2,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBINJLQUPVGXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-Methoxyphenyl)ethyl]-1-methyl-4-nitropyrazol-3-amine](/img/structure/B2762826.png)
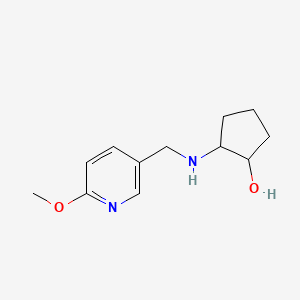
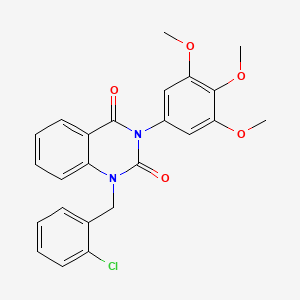
![2-Chloro-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide](/img/structure/B2762831.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)
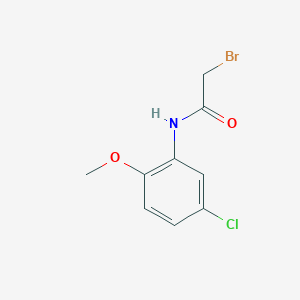

![2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2762836.png)
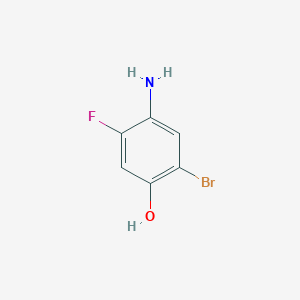
![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)
![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2762842.png)
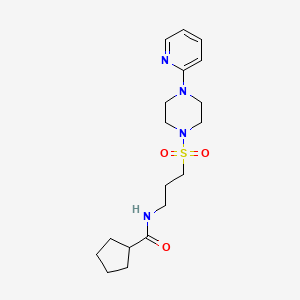
![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762844.png)
